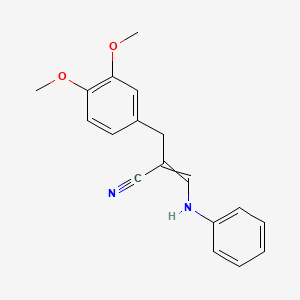
















|
REACTION_CXSMILES
|
C(O)(=O)C1C=CC(OC)=C(OC)C=1.COC1C=C(C=CC=1OC)C(OC)=O.[BH4-].[Na+].CS(CC(O)C1C=CC(OC)=C(OC)C=1)=O.N(CCC#N)C1C=CC=CC=1.C[O-].[Na+].[CH3:60][O:61][C:62]1[CH:63]=[C:64]([CH:77]=[CH:78][C:79]=1[O:80][CH3:81])[CH2:65][C:66](=[CH:69]NC1C=CC=CC=1)[C:67]#[N:68].[NH2:82][C:83]([NH2:85])=[NH:84]>CO.Cl.CN(C)P(N(C)C)(N(C)C)=O>[NH2:84][C:83]1[N:85]=[C:67]([NH2:68])[C:66]([CH2:65][C:64]2[CH:77]=[CH:78][C:79]([O:80][CH3:81])=[C:62]([O:61][CH3:60])[CH:63]=2)=[CH:69][N:82]=1 |f:2.3,6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(OC)=C(OC)C=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(=O)OC)C=CC1OC
|
|
Name
|
ω-(methylsulfinyl) 3,4-dimethoxyacetophenone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
β-hydroxy-β-(3,4-dimethoxyphenyl)ethyl methyl sulphoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)CC(C1=CC(=C(C=C1)OC)OC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(C1=CC=CC=C1)CCC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(CC(C#N)=CNC2=CC=CC=C2)C=CC1OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=N)N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC(=C(C=C1)OC)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |